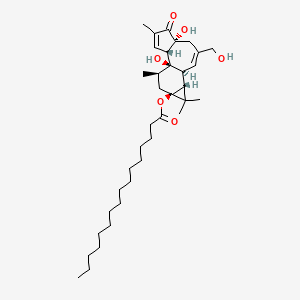

12-Deoxyphorbol 13-palmitate

描述

属性

CAS 编号 |

66583-59-3 |

|---|---|

分子式 |

C36H58O6 |

分子量 |

586.8 g/mol |

IUPAC 名称 |

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate |

InChI |

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(38)42-35-22-26(3)36(41)28(31(35)33(35,4)5)21-27(24-37)23-34(40)29(36)20-25(2)32(34)39/h20-21,26,28-29,31,37,40-41H,6-19,22-24H2,1-5H3/t26-,28+,29-,31-,34-,35+,36-/m1/s1 |

InChI 键 |

QUVRUINWOFZNJL-IEIRSVMLSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |

其他CAS编号 |

66583-59-3 |

同义词 |

12-deoxyphorbol 13-palmitate |

产品来源 |

United States |

Molecular and Cellular Mechanisms of Action of 12 Deoxyphorbol 13 Palmitate

Modulation of Protein Kinase C (PKC) Isoforms

12-Deoxyphorbol 13-palmitate is a well-documented activator of protein kinase C (PKC), a family of enzymes crucial for regulating various cellular functions. mdpi.commedchemexpress.com Its interaction with PKC isoforms is a key aspect of its biological activity.

Direct Activation and Mimicry of Diacylglycerol (DAG)

This compound functions as a direct activator of PKC by mimicking the action of endogenous diacylglycerol (DAG). spandidos-publications.compnas.org It binds to the C1 domain of PKC, a region that normally binds DAG, leading to the enzyme's activation and translocation to cellular membranes. pnas.orgscbt.com This mimicry allows it to initiate downstream signaling cascades that are typically regulated by DAG. spandidos-publications.com Unlike some other phorbol (B1677699) esters, it is considered a non-tumor-promoting activator of PKC. mdpi.comnih.gov

Differential Effects on PKC Isozymic Pools

Research indicates that this compound and its analogs can exhibit differential effects on various PKC isozymes. For instance, in mouse primary keratinocytes, the related compound 12-deoxyphorbol-13-phenylacetate (dPP) was shown to translocate PKC-δ and -ε with a much higher potency than PKC-α. nih.gov Specifically, prostratin (B1679730) has been shown to activate PKCα, PKCδ, and PKCθ. frontiersin.org In KRAS mutant pancreatic cancer cells, prostratin specifically induces the translocation of PKCα from the cytoplasm to the cell membrane. biorxiv.org This suggests a level of selectivity in its interaction with different PKC isoforms, which could contribute to its unique biological profile compared to other pan-PKC activators like phorbol 12-myristate 13-acetate (PMA). biorxiv.org The specific activation of certain PKC isoforms, such as PKC-δ, has been linked to its anti-cancer effects. mdpi.comnih.gov

Table 1: Differential PKC Isoform Activation by Prostratin

| Cell Type/Context | PKC Isoform(s) Activated | Observed Effect | Reference |

|---|---|---|---|

| KRAS mutant pancreatic cancer cells | PKCα | Translocation to cell membrane, suppression of malignancies | biorxiv.org |

| Human Lung Cancer A549 Cells | PKC-δ | Activation and nuclear translocation, growth arrest and apoptosis | mdpi.comnih.gov |

| General (in vitro) | PKCα, PKCθ | Latent HIV-1 expression | frontiersin.org |

Implications of PKC Activation in Cellular Signaling

The activation of PKC by this compound triggers a cascade of downstream signaling events. One significant pathway affected is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and growth. spandidos-publications.comnih.gov Studies have shown that this compound can inhibit the phosphorylation of PI3K, Akt, and mTOR. nih.gov Furthermore, its activation of PKC can lead to the hyperactivation of the extracellular signal-related kinase (ERK) pathway, which is part of the mitogen-activated protein kinase (MAPK) cascade. mdpi.comnih.gov This activation of the PKC-δ/PKD/ERK pathway has been directly linked to its ability to induce growth arrest and apoptosis in cancer cells. mdpi.comnih.gov Additionally, in the context of viral latency, PKC activation by prostratin is thought to mediate the phosphorylation of IκB kinase, leading to the release and nuclear translocation of the transcription factor NF-κB. pnas.org

Impact on Cell Cycle Progression and Apoptosis Induction

This compound has demonstrated significant effects on the regulation of the cell cycle and the induction of programmed cell death, or apoptosis, particularly in cancer cell lines.

G2-M Cell Cycle Arrest Mechanisms

A prominent effect of this compound is its ability to induce cell cycle arrest at the G2-M checkpoint. nih.govsemanticscholar.orgnih.gov This has been observed in various cancer cell lines, including human gastric carcinoma (BGC823) and human non-small cell lung cancer (A549) cells. mdpi.comnih.govresearchgate.net The mechanism behind this G2-M arrest involves the modulation of key cell cycle regulatory proteins. cymitquimica.commedchemexpress.com Research has shown that treatment with this compound leads to a reduction in the expression of cyclin A and cyclin B1. nih.govcymitquimica.com Concurrently, it causes the down-regulation of the cdc2/cyclin B complex and p-chk1. nih.gov

Table 2: Key Regulators Modulated by this compound in G2-M Arrest

| Cell Line | Modulated Protein | Effect | Reference |

|---|---|---|---|

| BGC823 | Cyclin B1 | Down-regulation | nih.gov |

| BGC823 | Cyclin A | Down-regulation | nih.gov |

| BGC823 | cdc2/cyclin B complex | Down-regulation | nih.gov |

| BGC823 | p-chk1 | Down-regulation | nih.gov |

Apoptotic Pathways Activation

In addition to halting cell cycle progression, this compound is a potent inducer of apoptosis. mdpi.comnih.gov This has been confirmed through various assays, including Annexin-V-FITC/PI dual labeling, which identifies both early and late-stage apoptotic cells. mdpi.comnih.gov The apoptotic process initiated by this compound involves the activation of the intrinsic, or mitochondrial, pathway. This is evidenced by the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov

Furthermore, this compound influences the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It has been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for the mitochondrial apoptotic pathway. The activation of the PKC-δ/PKD/ERK signaling pathway is also considered a key mechanism through which this compound and its analogs induce apoptosis. mdpi.comnih.gov

Caspase-Dependent Apoptosis (e.g., Caspase-3, Caspase-9)

This compound, a toxic monomer extracted from the roots of Euphorbia fischeriana, has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways. nih.gov In BGC823 human gastric carcinoma cells, treatment with this compound led to a notable increase in the activity of both Caspase-3 and Caspase-9. nih.gov This indicates the involvement of both the executioner caspase (Caspase-3) and an initiator caspase of the intrinsic apoptotic pathway (Caspase-9). nih.govtci-thaijo.org The activation of these caspases is a critical step in the orchestrated dismantling of the cell during apoptosis. tci-thaijo.orgmdpi.com

Studies on HL60 human promyelocytic leukemia cells further support the role of this compound in inducing apoptosis. Treatment of these cells with the compound resulted in morphological changes characteristic of apoptosis and the appearance of a DNA ladder, a hallmark of apoptotic DNA fragmentation. magtechjournal.com This was accompanied by the activation of Caspase-3. nih.gov Similarly, in K562 and HL60 leukemia cells, the compound was found to induce apoptosis, which was confirmed by Annexin V-FITC/propidium iodide (PI) dual labeling. nih.gov

The mechanism of caspase activation by this compound appears to be linked to the intrinsic apoptotic pathway, which is initiated from within the cell, often in response to cellular stress. tci-thaijo.org The activation of Caspase-9 suggests the formation of the apoptosome, a protein complex that forms upon the release of cytochrome c from the mitochondria. tci-thaijo.org This, in turn, activates the downstream executioner caspase, Caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. tci-thaijo.orgmdpi.com

Regulation of Pro- and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, p53, p21)

The apoptotic effects of this compound are intricately linked to its ability to modulate the expression of key regulatory proteins involved in the apoptotic process. The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family is a critical determinant of cell fate. mdpi.com

In BGC823 cells, treatment with this compound resulted in an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic apoptotic pathway, as it promotes the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. tci-thaijo.orgmdpi.com Furthermore, the compound was observed to upregulate the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.gov The p53 protein plays a crucial role in initiating apoptosis in response to cellular damage, and p21 is involved in cell cycle arrest. nih.gov

Similar findings were reported in HL60 leukemia cells, where this compound treatment led to the upregulation of Bax and downregulation of Bcl-2 gene expression, thereby increasing the Bax/Bcl-2 ratio. magtechjournal.com This suggests that the compound's ability to alter the expression of these key apoptotic regulators is a consistent mechanism across different cancer cell types. magtechjournal.comnih.gov

The table below summarizes the observed effects of this compound on key apoptotic regulatory proteins in BGC823 cells.

| Protein | Function | Effect of this compound |

| Bax | Pro-apoptotic | Upregulation nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation nih.gov |

| p53 | Tumor suppressor, pro-apoptotic | Upregulation nih.gov |

| p21 | Cell cycle inhibitor | Upregulation nih.gov |

Involvement of Reactive Oxygen Species (ROS)

The induction of apoptosis by this compound is also associated with the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that can act as signaling molecules at low concentrations but can cause significant cellular damage at high levels, leading to apoptosis. researchgate.net

In BGC823 cells, treatment with this compound for 24 hours resulted in an increased activity of ROS. nih.gov Similarly, in K562 and HL60 leukemia cells, the compound was found to induce the accumulation of intracellular ROS. nih.gov This increase in ROS levels can contribute to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov The disruption of the mitochondrial membrane potential facilitates the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby triggering the caspase cascade. tci-thaijo.org

The generation of ROS can be both a cause and a consequence of mitochondrial dysfunction during apoptosis. It is plausible that this compound initiates a cascade of events that includes ROS production, which in turn amplifies the apoptotic signal by further damaging mitochondria and activating stress-activated signaling pathways.

Interference with Angiogenic Signaling Pathways

Suppression of Vascular Endothelial Growth Factor (VEGF) Expression and Secretion

This compound has demonstrated a significant ability to suppress the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. spandidos-publications.comspandidos-publications.com In MCF-7 human breast cancer cells, the compound was found to be an effective inhibitor of both VEGF and hypoxia-inducible factor-1α (HIF-1α), a key transcriptional regulator of VEGF. spandidos-publications.comspandidos-publications.com

ELISA, western blotting, and RT-qPCR assays revealed that this compound significantly decreased both the protein and mRNA expression of VEGF in MCF-7 cells. spandidos-publications.com This suggests that the compound acts at the transcriptional level to inhibit VEGF production. spandidos-publications.com The inhibitory effect on VEGF expression was further linked to the compound's ability to block the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell growth, proliferation, and angiogenesis. spandidos-publications.comspandidos-publications.com By inhibiting this pathway, this compound effectively reduces the expression of HIF-1α, which in turn leads to a decrease in VEGF transcription. spandidos-publications.comspandidos-publications.com

Furthermore, studies using an antibody chip with human umbilical vein endothelial cells (HUVECs) showed a decreased expression of VEGF protein after 24 hours of treatment with this compound. nih.gov This confirms the compound's ability to directly impact the production and release of VEGF from endothelial cells. nih.gov The suppression of VEGF is a crucial aspect of the anti-angiogenic activity of this compound, as VEGF is a primary driver of tumor angiogenesis. spandidos-publications.comspandidos-publications.com

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling Cascade

Beyond suppressing VEGF expression, this compound also directly inhibits the signaling cascade initiated by the binding of VEGF to its receptor, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com VEGFR-2 is the primary receptor responsible for mediating the angiogenic effects of VEGF in endothelial cells. biorxiv.org

In HUVECs, this compound was shown to inhibit VEGF-induced angiogenic processes, including proliferation, migration, and tube formation. nih.gov This inhibition is attributed to the suppression of the VEGFR-2 signaling pathway. nih.gov An antibody chip analysis of HUVECs treated with the compound revealed a decreased expression of VEGFR-2 protein. nih.gov

In a mouse model with grafted MCF-7 cells, immunohistochemistry staining demonstrated that this compound attenuated the VEGFR-2 signaling pathways, which was associated with a decrease in microvessel density. nih.gov This indicates that the compound's anti-angiogenic effects in vivo are, at least in part, mediated through the inhibition of VEGFR-2 signaling. nih.gov By targeting this key receptor, this compound effectively blocks the downstream signals that promote endothelial cell proliferation, migration, and the formation of new blood vessels. nih.govbiorxiv.org

Modulation of Downstream Targets (e.g., HIF-1α, TIMP-1, TIMP-2, bFGF, MMP-2, VEGFR-3)

The anti-angiogenic activity of this compound extends to the modulation of various downstream targets involved in the complex process of angiogenesis.

As previously mentioned, the compound is an effective inhibitor of HIF-1α protein expression in MCF-7 cells, although it does not appear to affect HIF-1α mRNA levels. spandidos-publications.com It also blocks the entry of HIF-1α into the nucleus, further preventing its transcriptional activity. spandidos-publications.com This inhibition of HIF-1α is a critical mechanism for the suppression of VEGF expression. spandidos-publications.comspandidos-publications.com

In HUVECs, treatment with this compound resulted in the decreased expression of several key angiogenesis-related proteins. nih.govmdpi.com These include:

Tissue Inhibitors of Metalloproteinases (TIMP-1 and TIMP-2): These proteins are natural inhibitors of matrix metalloproteinases (MMPs), and their downregulation could, in some contexts, promote angiogenesis. However, in this case, their decreased expression is part of a broader suppression of angiogenic factors. nih.govmdpi.com

Basic Fibroblast Growth Factor (bFGF): Another potent pro-angiogenic factor. nih.govmdpi.com

Matrix Metalloproteinase-2 (MMP-2): An enzyme that degrades the extracellular matrix, facilitating endothelial cell migration and invasion. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3): A receptor primarily involved in lymphangiogenesis but also contributing to angiogenesis. nih.govmdpi.com

The following table summarizes the effects of this compound on these downstream targets.

| Target | Function | Effect of this compound | Cell Type |

| HIF-1α | Transcription factor for VEGF | Decreased protein expression, blocked nuclear entry spandidos-publications.com | MCF-7 spandidos-publications.com |

| TIMP-1 | Inhibitor of MMPs | Decreased expression nih.govmdpi.com | HUVEC nih.govmdpi.com |

| TIMP-2 | Inhibitor of MMPs | Decreased expression nih.govmdpi.com | HUVEC nih.govmdpi.com |

| bFGF | Pro-angiogenic factor | Decreased expression nih.govmdpi.com | HUVEC nih.govmdpi.com |

| MMP-2 | Extracellular matrix degradation | Decreased expression nih.govmdpi.com | HUVEC nih.govmdpi.com |

| VEGFR-3 | Receptor for lymphangiogenesis and angiogenesis | Decreased expression nih.govmdpi.com | HUVEC nih.govmdpi.com |

This broad-spectrum inhibition of multiple pro-angiogenic factors and their signaling pathways underscores the potent anti-angiogenic potential of this compound. nih.govmdpi.com

Disruption of the PI3K/Akt/mTOR Signaling Axis

This compound (DP), a compound isolated from Euphorbia fischeriana roots, has been shown to interfere with the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This pathway is crucial for cell survival, proliferation, and angiogenesis. Research on MCF-7 breast cancer cells revealed that DP effectively inhibits the phosphorylation of PI3K and its downstream targets, Akt and mTOR. nih.govspandidos-publications.com

This inhibition leads to a decrease in the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). nih.govspandidos-publications.com HIF-1α is a key transcription factor that, under hypoxic conditions typical of the tumor microenvironment, promotes the expression of genes involved in angiogenesis, such as VEGF. nih.gov DP was found to block the entry of HIF-1α into the nucleus, thereby preventing its transcriptional activity. nih.govspandidos-publications.com While DP decreased the protein levels of HIF-1α, the mRNA levels remained unchanged, suggesting a post-transcriptional regulatory mechanism. nih.govspandidos-publications.com

Furthermore, DP treatment enhances the expression of TSC1 (hamartin) and TSC2 (tuberin), which form a complex that negatively regulates mTOR. nih.govspandidos-publications.com The inhibitory effects of DP on this pathway were further confirmed by experiments where co-treatment with the PI3K inhibitor wortmannin (B1684655) led to an even greater reduction in VEGF and HIF-1α protein levels. nih.govspandidos-publications.com These findings indicate that DP's disruption of the PI3K/Akt/mTOR axis is a key mechanism behind its observed anti-angiogenic and anticancer activities. nih.govspandidos-publications.com

| Key Protein | Effect of this compound | Cell Line | Reference |

| p-PI3K | Inhibition of phosphorylation | MCF-7 | nih.gov |

| p-Akt | Inhibition of phosphorylation | MCF-7 | nih.gov |

| p-mTOR | Inhibition of phosphorylation | MCF-7 | nih.gov |

| HIF-1α | Decreased protein expression and nuclear localization | MCF-7 | nih.govspandidos-publications.com |

| VEGF | Decreased protein and mRNA expression | MCF-7 | nih.govspandidos-publications.com |

| TSC1 | Enhanced expression | MCF-7 | nih.govspandidos-publications.com |

| TSC2 | Enhanced expression | MCF-7 | nih.govspandidos-publications.com |

Effects on Endothelial Cell Proliferation, Migration, and Tube Formation

This compound demonstrates significant anti-angiogenic properties by directly affecting endothelial cells. nih.gov In studies using human umbilical vein endothelial cells (HUVECs), DP was shown to inhibit key processes in angiogenesis that are induced by vascular endothelial growth factor (VEGF). nih.gov These processes include the proliferation, migration, and the formation of tube-like structures, which are all critical steps in the development of new blood vessels. nih.govx-mol.com

The anti-angiogenic effects of DP are mediated, at least in part, through the suppression of the VEGFR-2 signaling pathway. nih.govmdpi.com VEGFR-2 is the primary receptor for VEGF and its activation triggers downstream signaling cascades that promote endothelial cell survival and proliferation. nih.gov Antibody chip technology has revealed that treatment with DP leads to a decreased expression of several pro-angiogenic factors in HUVECs, including TIMP-1, TIMP-2, VEGF itself, basic fibroblast growth factor (bFGF), and matrix metalloproteinases (MMP)-2, as well as the receptors VEGFR-2 and VEGFR-3. nih.gov

In vivo studies, such as the chorioallantoic membrane (CAM) assay, have confirmed that DP can significantly inhibit the formation of new blood vessels. nih.gov Furthermore, in tumor xenograft models, DP treatment has been shown to decrease microvessel density, as indicated by reduced CD31 staining, and to attenuate VEGFR-2 signaling pathways. nih.gov

| Angiogenic Process | Effect of this compound | Cell/Model System | Reference |

| Endothelial Cell Proliferation | Inhibition | HUVEC | nih.gov |

| Endothelial Cell Migration | Inhibition | HUVEC | nih.gov |

| Tube Formation | Inhibition | HUVEC | nih.gov |

| Neovessel Formation | Inhibition | Chorioallantoic Membrane (CAM) Assay | nih.gov |

| Microvessel Density | Decreased | Tumor Xenograft Model | nih.gov |

Regulation of Other Intracellular Pathways

Modulation of APOL2–SERCA2–PERK–HES1 Signaling in Liver Fibrosis Models

Recent research has identified this compound as a potent agent in alleviating liver fibrosis. nih.gov Through high-content screening of a natural diterpenoid library, DP was found to directly target apolipoprotein L2 (APOL2), a protein located in the endoplasmic reticulum (ER). nih.govtargetmol.com

In the context of liver fibrosis, APOL2 expression is induced in activated hepatic stellate cells following stimulation by transforming growth factor-β1 (TGF-β1). nih.gov APOL2 then binds to sarcoplasmic/ER calcium ATPase 2 (SERCA2), which leads to ER stress. nih.gov This stress, in turn, activates the downstream protein kinase R-like ER kinase (PERK)–hairy and enhancer of split 1 (HES1) signaling axis, a pathway known to promote the progression of liver fibrosis. nih.govnih.gov

By targeting APOL2, DP effectively impairs the APOL2–SERCA2–PERK–HES1 signaling cascade. nih.govtargetmol.com This disruption has been shown to significantly mitigate the progression of fibrosis. nih.gov Studies involving the ablation of APOL2 have confirmed its crucial role in this fibrotic pathway, as the absence of the protein also leads to a reduction in fibrosis. nih.gov These findings establish APOL2 as a novel therapeutic target for liver fibrosis and highlight DP as a promising lead compound for developing treatments for this condition. nih.gov

Effects on NF-κB Signaling

This compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. nih.gov In studies on BGC823 gastric cancer cells, treatment with DP led to a down-regulation of NF-κB. nih.gov This effect is associated with an up-regulation of its inhibitor, IκB-α. nih.gov The degradation of IκB-α is a key step in the activation of the canonical NF-κB pathway; therefore, by increasing IκB-α levels, DP effectively inhibits NF-κB activity. nih.gov

The inhibition of the NF-κB pathway by DP is a significant aspect of its anti-cancer mechanism, as NF-κB is often constitutively active in cancer cells, promoting their proliferation and survival. nih.gov The modulation of NF-κB signaling by DP contributes to its ability to induce apoptosis in tumor cells. nih.gov

Interaction with JNK and IκBα Degradation

While direct interaction studies between this compound and JNK or specific mechanisms of IκBα degradation are not extensively detailed in the provided search results, the broader context of phorbol ester activity and related compounds offers some insights. Phorbol esters are known activators of protein kinase C (PKC), which can influence various downstream signaling pathways, including the JNK and NF-κB pathways. nih.govscience.gov

In the context of NF-κB signaling, as mentioned previously, treatment with this compound leads to an upregulation of IκB-α and a downregulation of NF-κB in BGC823 cells. nih.gov This suggests that DP interferes with the signaling events that lead to the phosphorylation and subsequent degradation of IκBα, although the precise upstream kinases involved in this process as a result of DP treatment require further investigation.

Neurobiological Effects and Neural Stem Cell Modulation

Recent studies have explored the effects of 12-deoxyphorbols, a class of compounds to which this compound belongs, on the nervous system, particularly in the context of adult neurogenesis. nih.gov The generation of new neurons from neural stem cells (NSCs) is a process that continues throughout life in specific brain regions and is crucial for brain plasticity and repair. umh-csic.es

Research has shown that activation of protein kinase C (PKC) can promote the proliferation of neural progenitor cells. nih.gov Phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), are potent activators of PKC. nih.gov Studies have demonstrated that PMA can induce the proliferation of neural progenitor cells in vitro. nih.gov

Promotion of Neural Stem Cell Proliferation

Research has demonstrated that compounds within the 12-deoxyphorbol class are capable of promoting the proliferation of neural stem cells (NSCs) and neural progenitor cells (NPCs). nih.govnih.govresearchgate.netacs.org Studies utilizing various 12-deoxyphorbol esters have shown that these molecules can stimulate the proliferation of NPCs in laboratory settings (in vitro). nih.govacs.org This proliferative effect is observed in neurosphere cultures, where treatment with 12-deoxyphorbols leads to an increase in the size and number of neurospheres, indicative of enhanced cell division. researchgate.net The mechanism behind this is linked to the activation of Protein Kinase C (PKC), a key family of enzymes involved in cellular signaling. nih.govresearchgate.net Activation of specific PKC isozymes by these compounds can trigger downstream pathways that facilitate the release of growth factors, which in turn promote the proliferation of NSCs and undifferentiated progenitors. researchgate.netus.es For instance, some 12-deoxyphorbols have been shown to be more potent than other known PKC activators, like prostratin, in inducing NPC proliferation. researchgate.net

Table 1: Effect of 12-Deoxyphorbols on Neural Progenitor Cell (NPC) Proliferation

| Compound Class | Observed Effect | Key Mechanism | Supporting Evidence |

|---|---|---|---|

| 12-Deoxyphorbols | Increased NPC proliferation in vitro and in vivo. | Activation of Protein Kinase C (PKC). nih.govresearchgate.net | Increased neurosphere size and number. researchgate.net |

| Prostratin (a 12-deoxyphorbol) | Exerts a proliferative effect on NPCs. nih.gov | PKC-mediated. nih.gov | Effect is reversible with PKC inhibitors. nih.gov |

Induction of Adult Neurogenesis

The proliferative effect of 12-deoxyphorbols on neural stem and progenitor cells translates into the induction of adult neurogenesis, the process of generating new neurons. nih.govnih.gov Studies have shown that treatment with these compounds in vivo stimulates the proliferation of NPCs within the primary neurogenic niches of the adult brain: the subventricular zone (SVZ) of the lateral ventricles and the subgranular zone (SGZ) of the dentate gyrus (DG) in the hippocampus. nih.govresearchgate.net This suggests that 12-deoxyphorbols can enhance the brain's natural capacity for neuronal renewal. nih.govresearchgate.net The generation of new neurons from stem cells is a potential therapeutic avenue for conditions involving neuronal loss. nih.gov The ability of 12-deoxyphorbols to stimulate neurogenesis in these key brain regions highlights their potential as agents for facilitating neuronal replacement. researchgate.netus.es

PKC-Dependency in Neurogenesis

The neurogenic effects of this compound and related compounds are fundamentally dependent on the activation of Protein Kinase C (PKC). nih.govnih.govresearchgate.net PKC is a family of enzymes that act as crucial intermediaries in various cellular signaling cascades. frontiersin.org The proliferative and neurogenic effects of 12-deoxyphorbols can be blocked by the use of PKC inhibitors, confirming the central role of this enzyme family. nih.govresearchgate.net For example, the proliferative effect of the 12-deoxyphorbol prostratin on neural progenitor cells is reversed by the addition of the PKC inhibitor Gö6850. nih.govresearchgate.net

Diterpenes with a 12-deoxyphorbol structure are known to be potent activators of PKC. us.esfrontiersin.org Their mechanism involves activating specific PKC isozymes, particularly classical PKCs, which then trigger downstream events like the release of growth factor receptor ligands. researchgate.netus.es This activation ultimately leads to the proliferation of neural progenitor cells and the promotion of neurogenesis. nih.govacs.org Therefore, PKC activation is considered a promising strategy for expanding the endogenous neural progenitor cell population to enhance neuronal renewal. nih.govresearchgate.net

Metabolic Pathway Interactions

Modulation of Insulin (B600854) Action in Cellular Models

The activation of Protein Kinase C (PKC) by phorbol esters is known to modulate insulin action, often leading to a state of insulin resistance in cellular models. While direct studies on this compound are specific, the effects of other PKC activators provide insight into its likely mechanisms. In skeletal muscle and adipocyte models, activation of PKC can impair insulin signaling. plos.orgnih.gov For example, treatment of muscle cells with the saturated fatty acid palmitate can induce insulin resistance, a process that involves the activation of novel PKC isoforms. plos.orgresearchgate.netscielo.br This impairment is characterized by reduced insulin-stimulated glucose uptake and decreased phosphorylation of key signaling proteins like Insulin Receptor Substrate 1 (IRS-1) and Akt. researchgate.netnih.gov The accumulation of diacylglycerol (DAG), a natural activator of many PKC isoforms, is a key mechanism by which excess fatty acids lead to PKC activation and subsequent insulin resistance in liver and muscle cells. nih.govkoreamed.org

Table 2: PKC-Mediated Modulation of Insulin Signaling

| Cellular Model | Activator | Effect on Insulin Signaling | Key Pathway Intermediates |

|---|---|---|---|

| Skeletal Muscle Cells (C2C12) | Palmitate | Induces insulin resistance, attenuates insulin-stimulated glucose uptake. researchgate.netscielo.br | Activation of novel PKCs (PKCθ, PKCε), inhibitory phosphorylation of IRS-1. plos.orgkoreamed.org |

| Hepatoma Cells (HepG2) | Palmitic Acid | Induces insulin resistance, reduces glycogen (B147801) synthesis. mdpi.com | Activation of PKCε, inhibition of insulin receptor kinase activity. koreamed.org |

Biosynthetic Pathways and Structural Derivatization

Biogenesis of the Phorbol (B1677699) Diterpene Skeleton.biorxiv.orgresearchgate.nett3db.ca

The biosynthesis of the phorbol core, a complex tetracyclic diterpenoid of the tigliane (B1223011) class, originates from the general terpenoid pathway. biorxiv.orgmdpi.com The process can be broadly categorized into several key phases, starting with the formation of the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). biorxiv.orgresearchgate.net

The synthesis begins with two C5 isoprenoid units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). biorxiv.org These are condensed to form the C20 precursor GGPP, a reaction catalyzed by geranylgeranyl diphosphate synthase (GGPPs). biorxiv.org The first committed step in the biosynthesis of phorbol esters in plants of the Euphorbiaceae family is the conversion of GGPP to casbene (B1241624), a macrocyclic diterpene. researchgate.netnih.gov This cyclization is performed by the enzyme casbene synthase (CS). researchgate.netnih.gov

Following the formation of the casbene macrocycle, a series of complex enzymatic reactions, including oxidations and intramolecular ring closures, are required to forge the distinctive 5/7/6/3 tetracyclic ring system of the phorbol skeleton. t3db.cachinesechemsoc.org These transformations are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce oxygen atoms at specific positions on the diterpene scaffold, facilitating the necessary cyclizations to form the tigliane framework. researchgate.netnih.gov The phorbol skeleton itself is characterized by this unique carbon framework and a specific array of hydroxyl groups that are substrates for subsequent esterification. t3db.cawikipedia.org

Table 1: Key Precursors and Enzymes in Phorbol Skeleton Biogenesis

| Component | Type | Role in Biosynthesis |

|---|---|---|

| Isopentenyl diphosphate (IPP) | Precursor | C5 building block for terpenoids. biorxiv.org |

| Dimethylallyl diphosphate (DMAPP) | Precursor | C5 isomer of IPP, starter unit for prenylation. biorxiv.org |

| Geranylgeranyl diphosphate (GGPP) | Precursor | C20 universal precursor for diterpenoids. biorxiv.orgresearchgate.net |

| Casbene synthase (CS) | Enzyme | Catalyzes the cyclization of GGPP to casbene, the first committed step. researchgate.netnih.gov |

| Cytochrome P450s (CYPs) | Enzyme Class | Perform a series of oxidations on the casbene scaffold to facilitate the cyclizations that form the tetracyclic tigliane core. researchgate.netnih.gov |

Enzymatic Esterification and Acylation Mechanisms.researchgate.net

Once the 12-deoxyphorbol nucleus is formed, the final step in the biosynthesis of 12-Deoxyphorbol 13-palmitate is the attachment of a palmitate group to the hydroxyl function at the C-13 position. This reaction is an enzymatic esterification, a common process in the biosynthesis of natural products. newswise.com

In this mechanism, a specific acyltransferase enzyme catalyzes the transfer of an acyl group (in this case, palmitoyl) from an activated donor molecule, such as palmitoyl-coenzyme A (palmitoyl-CoA), to the C-13 hydroxyl group of the 12-deoxyphorbol acceptor molecule. The reaction involves the nucleophilic attack of the C-13 oxygen on the carbonyl carbon of the activated palmitoyl (B13399708) group, leading to the formation of the ester linkage and the release of coenzyme A. newswise.commasterorganicchemistry.com The specificity of the acyltransferase enzyme ensures that esterification occurs regioselectively at the C-13 position. The variation in fatty acid chains seen in different naturally occurring phorbol esters is a direct result of the substrate specificity of the various acyltransferases present in the producing organism. biorxiv.org

Chemical Synthesis of Analogues and Derivatives

The limited natural availability and complex structure of phorbol esters have driven significant efforts in chemical synthesis, both to produce the natural products themselves and to create analogues for studying their biological activities. chinesechemsoc.orgudel.edu

A practical approach to obtaining 12-deoxyphorbol derivatives involves the semi-synthesis from more abundant, related natural products. nih.gov Phorbol, which possesses a hydroxyl group at the C-12 position, is readily available from the hydrolysis of croton oil, derived from the seeds of Croton tiglium. wikipedia.orgresearchgate.net

The key transformation in converting phorbol to the 12-deoxyphorbol nucleus is the selective deoxygenation of the C-12 position. nih.gov This is a challenging chemical step due to the sensitivity of the molecule's strained cyclopropane (B1198618) ring and its susceptibility to rearrangement under various reaction conditions. chinesechemsoc.orgnih.gov Wender and colleagues developed a practical route to achieve this, enabling the synthesis of compounds like prostratin (B1679730) (12-deoxyphorbol 13-acetate) and other analogues from phorbol. nih.govnih.gov Once the 12-deoxyphorbol core is obtained, various ester analogues can be prepared through standard acylation or transesterification reactions at the C-13 and C-20 hydroxyl groups. scispace.com This semi-synthetic approach provides reliable access to gram quantities of these compounds, facilitating further research and the creation of novel derivatives not found in nature. nih.govresearchgate.net

The biological effects of phorbol esters are highly dependent on their specific molecular structure, particularly the nature of the ester groups and the oxidation state of the core skeleton. mdpi.comebi.ac.uk Structure-activity relationship (SAR) studies have been crucial in dissecting the features responsible for the diverse activities of these compounds.

A key determinant of activity is the substitution pattern at the C-12 and C-13 positions. Potent tumor-promoting activity, characteristic of compounds like phorbol 12-myristate 13-acetate (PMA), is associated with a long-chain ester at C-12 and a short-chain ester at C-13. mdpi.com In contrast, the absence of the C-12 hydroxyl group, as in this compound, dramatically alters the biological profile. These 12-deoxyphorbol derivatives are generally considered non-tumor-promoting. mdpi.comnih.gov

The nature of the ester at C-13 in the 12-deoxyphorbol series is also critical. Derivatives with short-chain esters, such as prostratin (13-acetate), are non-promoting. mdpi.com The potency of these compounds as protein kinase C (PKC) activators, a key molecular target, varies significantly with the C-13 ester. nih.govnih.gov For instance, 12-deoxyphorbol 13-phenylacetate (dPP) binds to PKC with an affinity two orders of magnitude higher than prostratin. nih.gov The hydrophobicity of the ester tail is an important factor, influencing how the molecule interacts with the C1 domain of PKC and anchors to the cell membrane. researchgate.netucsd.edu this compound, with its long C16 saturated fatty acid chain, has been identified as having potent biological effects, including antitumor activity against certain cancer cell lines and potential as an anti-liver fibrosis agent. researchgate.netnih.gov

Table 2: Structure-Activity Relationship of Selected 12-Deoxyphorbol Esters

| Compound | C-13 Ester Group | Key Biological Characteristics |

|---|---|---|

| Prostratin | Acetate (B1210297) | Non-tumor promoting; PKC activator; anti-HIV activity. nih.govmdpi.com |

| 12-Deoxyphorbol 13-phenylacetate (dPP) | Phenylacetate | Non-tumor promoting; potent PKC binder (higher affinity than prostratin). nih.gov |

| 12-Deoxyphorbol 13-isobutyrate | Isobutyrate | Inflammatory but non-promoting. aacrjournals.org |

| This compound | Palmitate | Antitumor activity; inhibits growth of BGC823 cells; identified as a potent anti-liver fibrosis lead. researchgate.netnih.gov |

Preclinical Research Methodologies and Models

In Vitro Cellular Assays

Cell Viability and Proliferation Assays (e.g., MTT assay, Soft Agar)

The effect of 12-Deoxyphorbol 13-palmitate on the viability and proliferation of cancer cells has been a primary focus of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, in human non-small cell lung cancer (NSCLC) A549 cells, prostratin (B1679730) caused a maximal inhibition of 47.8% at a concentration of 3 µM. semanticscholar.org Similarly, it has been shown to dose-dependently inhibit the growth of acute myeloid leukemia (AML) cell lines, including HL-60, NB4, and U937 cells. medchemexpress.com In breast cancer cell lines such as MCF-7, MDA-MB-231, BT-20, and AU-565, prostratin induced cytotoxicity. nih.gov Specifically, the IC50 of prostratin on MCF-7 cells under basal culture conditions was determined to be 37.4±8.7 µg, which was reduced to 7.3±2.9 µg under high salt stimulating conditions. nih.gov The compound also inhibited the growth of BGC823 cells, as demonstrated by MTT and soft agar (B569324) experiments. nih.gov

The soft agar colony formation assay, which measures anchorage-independent growth (a hallmark of carcinogenesis), has also been employed. This method confirmed the inhibitory effect of this compound on the growth of BGC823 cells. nih.gov

Table 1: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|

| A549 (NSCLC) | MTT | Maximal inhibition of 47.8% at 3 µM. | semanticscholar.org |

| HL-60, NB4, U937 (AML) | Not specified | Dose-dependent growth inhibition. | medchemexpress.com |

| MCF-7 (Breast Cancer) | MTT | IC50 of 37.4±8.7 µg (basal) and 7.3±2.9 µg (high salt). | nih.gov |

| BGC823 (Gastric Cancer) | MTT, Soft Agar | Inhibited cell growth. | nih.gov |

| K562, HL60 (Leukemia) | CCK-8 | Inhibited growth in a time- and dose-dependent manner. | nih.gov |

| H1299 (NSCLC), MDA-MB-231, MCF-7 (Breast Cancer) | MTT | Observed growth inhibitory effect. | semanticscholar.org |

Apoptosis Detection (e.g., Annexin-V-FITC/PI, AO/EB, Caspase Activity)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. The pro-apoptotic effects of this compound have been investigated using several techniques.

Annexin-V-FITC/PI (propidium iodide) dual labeling is a common flow cytometry-based method to distinguish between early apoptotic, late apoptotic, and necrotic cells. This assay revealed that this compound induces apoptosis in BGC823 cells. nih.gov Similar findings were observed in A549 lung cancer cells, where treatment with prostratin led to an increase in both early and late apoptotic cells. researchgate.netmdpi.com In leukemia cell lines K562 and HL60, Annexin V-FITC/PI staining also confirmed the induction of apoptosis. nih.gov

Acridine orange/ethidium bromide (AO/EB) staining is another method used to visualize apoptotic cells. This technique demonstrated that this compound induces apoptosis in BGC823 and leukemia (K562, HL60) cells. nih.govnih.gov

Furthermore, the activation of caspases, a family of proteases that are crucial mediators of apoptosis, has been assessed. Studies have shown that this compound treatment leads to increased activity of caspase-3 and caspase-9 in BGC823 cells. nih.gov In H9c2 cardiomyocytes, palmitate treatment increased caspase 3 activity. nih.gov

Table 2: Apoptosis Induction by this compound

| Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|

| BGC823 | Annexin-V-FITC/PI, AO/EB, Caspase-3/9 Activity | Induced apoptosis and increased caspase activity. | nih.gov |

| A549 | Annexin V/PI | Increased early and late apoptotic cells. | researchgate.netmdpi.com |

| K562, HL60 | Annexin V-FITC/PI, AO/EB | Induced apoptosis. | nih.gov |

| H9c2 | Caspase 3 Activity | Increased caspase 3 activity. | nih.gov |

Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful tool to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis helps to determine if a compound inhibits cell proliferation by arresting the cell cycle at a specific checkpoint.

Research has shown that this compound can induce cell cycle arrest. In BGC823 cells, it was found to cause an arrest at the G2-M checkpoint. nih.gov Similarly, in A549 lung cancer cells, treatment with prostratin resulted in an increased G2/M population, with a corresponding decrease in the G0/G1 and S populations. semanticscholar.orgmdpi.com In contrast, studies on acute myeloid leukemia (AML) cell lines, such as HL-60, demonstrated that prostratin induces a G1 arrest. medchemexpress.commerckmillipore.com This was associated with effects on cell-cycle-related molecules like pRb phosphorylation, CDKs, and p21. medchemexpress.commedchemexpress.com

Table 3: Cell Cycle Effects of this compound

| Cell Line | Method | Key Findings | Reference |

|---|---|---|---|

| BGC823 | Flow Cytometry | Induced G2-M cell cycle arrest. | nih.gov |

| A549 | Flow Cytometry | Induced G2/M phase cell cycle arrest. | semanticscholar.orgmdpi.com |

| HL-60 (AML) | Flow Cytometry | Induced G1 arrest. | medchemexpress.commerckmillipore.com |

Angiogenesis Assays (e.g., Tube Formation, Migration, Motility, Chorioallantoic Membrane (CAM) assay)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic potential of this compound has been evaluated using various in vitro and ex vivo models.

In vitro assays using human umbilical vein endothelial cells (HUVECs) have shown that this compound can inhibit key steps in angiogenesis. These include the inhibition of VEGF-induced proliferation, migration, and tube formation (the ability of endothelial cells to form capillary-like structures). nih.govx-mol.com It also inhibited HUVEC motility. nih.govx-mol.com

The chorioallantoic membrane (CAM) assay, which uses the highly vascularized membrane of a chick embryo, is a widely used in vivo model to study angiogenesis. thermofisher.comipatimup.ptmdpi.com In this assay, this compound significantly inhibited neovessel formation. nih.govx-mol.commdpi.com

Table 4: Anti-Angiogenic Effects of this compound

| Assay | Model | Key Findings | Reference |

|---|---|---|---|

| Proliferation, Migration, Tube Formation, Motility | HUVECs | Inhibited VEGF-induced angiogenic processes. | nih.govx-mol.com |

| Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Significantly inhibited neovessel formation. | nih.govx-mol.commdpi.com |

| Matrigel Plug Assay | Mouse | Inhibited VEGF-induced angiogenesis. | researchgate.net |

Protein Expression and Gene Analysis (e.g., Western Blot, RT-qPCR, ELISA, Immunofluorescence)

To elucidate the molecular mechanisms underlying its cellular effects, researchers have employed techniques to analyze changes in protein and gene expression following treatment with this compound.

Western blot analysis has been used to detect changes in the levels of specific proteins. In BGC823 cells, treatment with this compound led to the downregulation of cdc2/cyclin B, cyclin A, p-chk1, Bcl-2, and NF-κB, and the upregulation of Bax, p53, p21, and IκB-α. nih.gov In A549 cells, prostratin treatment resulted in the activation and nuclear translocation of PKC-δ and PKD, as well as hyperactivation of ERK. mdpi.com In breast cancer cells, prostratin was shown to inhibit SIK3 expression and phosphorylation, as well as HDAC4 phosphorylation. nih.gov

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in gene expression at the mRNA level. In HL60 cells, this compound was found to down-regulate the gene expression of Bcl-2 and up-regulate the gene expression of Bax. magtechjournal.com In breast cancer cells, RT-qPCR analysis showed that prostratin inhibited the mRNA expression of SIK3. nih.gov

Enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the concentration of a specific protein. This technique has been used to show that prostratin treatment of human peripheral blood mononuclear cells (PBMCs) can up-regulate the expression of TNF-α. ashpublications.org In brain microvascular endothelial cells, prostratin induced the secretion of proinflammatory cytokines such as IL-6, IL-8, and CCL2. aai.org

Immunofluorescence allows for the visualization of the subcellular localization of specific proteins. This method has been used to demonstrate the nuclear translocation of PKC-δ and PKD in A549 cells treated with prostratin. mdpi.com

Table 5: Molecular Effects of this compound

| Technique | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Western Blot | BGC823 | Downregulated cdc2/cyclin B, cyclin A, p-chk1, Bcl-2, NF-κB; Upregulated Bax, p53, p21, IκB-α. | nih.gov |

| Western Blot | A549 | Activated nuclear translocation of PKC-δ and PKD; Hyperactivated ERK. | mdpi.com |

| Western Blot | Breast Cancer Cells | Inhibited SIK3 expression and phosphorylation, and HDAC4 phosphorylation. | nih.gov |

| RT-qPCR | HL60 | Downregulated Bcl-2 gene expression; Upregulated Bax gene expression. | magtechjournal.com |

| RT-qPCR | Breast Cancer Cells | Inhibited SIK3 mRNA expression. | nih.gov |

| ELISA | PBMCs | Upregulated TNF-α expression. | ashpublications.org |

| ELISA | Brain Microvascular Endothelial Cells | Induced secretion of IL-6, IL-8, CCL2. | aai.org |

Cytokine Antibody Arrays and Proteomics

To gain a broader understanding of the changes in protein expression induced by this compound, cytokine antibody arrays and other proteomics approaches have been utilized.

A cytokine antibody array allows for the simultaneous detection of multiple cytokines and other secreted proteins. In HUVECs, this technology revealed that this compound treatment led to a decreased expression of several angiogenesis-related proteins, including TIMP-1, TIMP-2, VEGF, basic fibroblast growth factor (bFGF), and matrix metalloproteinases (MMP)-2. nih.govx-mol.com

Proteomics studies, which provide a large-scale analysis of the entire protein complement of a cell or tissue, have also contributed to understanding the effects of this compound. These studies have helped to identify broader patterns of protein expression changes that are consistent with the observed cellular effects, such as phagocyte activation and differentiation. ashpublications.org

Table 6: Proteomic and Cytokine Array Findings for this compound

| Technique | Model | Key Findings | Reference |

|---|---|---|---|

| Cytokine Antibody Array | HUVECs | Decreased expression of TIMP-1, TIMP-2, VEGF, bFGF, MMP-2. | nih.govx-mol.com |

| Gene Array Analysis | Not specified | Indicated significant changes in protein and mRNA expression consistent with phagocyte activation and differentiation. | ashpublications.org |

In Vivo Preclinical Models

Tumor xenograft models are a cornerstone of in vivo preclinical cancer research, providing a platform to evaluate the antitumor efficacy of novel compounds in a living organism. In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form solid tumors. The effect of a therapeutic agent on tumor growth can then be directly measured.

The compound this compound has been evaluated for its antitumor and anti-angiogenic properties using tumor xenograft models. nih.govnih.gov One of the specific models mentioned in the research involves the use of MCF-7 human breast cancer cells. nih.gov In these studies, MCF-7 cells are injected into mice to establish tumors. The subsequent treatment with this compound has been shown to inhibit the in vivo growth of these tumors. nih.gov

Beyond just tumor growth inhibition, these models are used to investigate the compound's effect on angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The microvessel density within the tumor tissue is a key parameter that is often assessed. Immunohistochemistry staining for markers of blood vessels, such as CD31, is used to quantify this. nih.gov Research has shown that treatment with this compound leads to a decreased microvessel density in MCF-7 xenograft tumors. nih.gov This anti-angiogenic effect is linked to the compound's ability to attenuate vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathways. nih.gov

In addition to MCF-7 cells, the antitumor activities of this compound have also been demonstrated in nude mouse tumor experiments using BGC823 human gastric carcinoma cells. nih.gov These experiments confirmed that the compound inhibited the growth of BGC823 cells in vivo. nih.gov

Table 1: Summary of this compound Effects in Tumor Xenograft Models

| Cell Line | Animal Model | Key Findings | Citations |

|---|---|---|---|

| MCF-7 | Grafted Mouse Model | Inhibited in vivo tumor growth; Decreased microvessel density (CD31); Attenuated VEGFR-2 signaling. | nih.gov |

| BGC823 | Nude Mouse Model | Inhibited tumor cell growth. | nih.gov |

The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model for studying both pro- and anti-angiogenic substances. The CAM is a highly vascularized membrane in the developing chick embryo, making it an ideal system to observe the formation of new blood vessels in real-time. This assay serves as an intermediate step between in vitro studies and more complex mammalian models.

The anti-angiogenic potential of this compound has been demonstrated using the CAM assay. nih.gov In this method, fertilized chicken eggs are incubated for several days, after which a small window is made in the shell to expose the CAM. The test compound, in this case, this compound, is applied directly to the surface of the CAM. researchgate.net

In studies investigating its effects, this compound was found to significantly inhibit neovessel formation in the CAM. nih.gov The assay can also be used to test a compound's ability to counteract the effects of a known angiogenic stimulator. For example, the compound has been shown to inhibit the new blood vessel formation induced by phorbol-12-myristate-13-acetate (PMA). researchgate.net The results are typically documented through photography using a dissecting photomicroscope, and the extent of vascularity is quantified. researchgate.net Research indicates that this compound can cause a significant inhibition of angiogenesis in the CAM. researchgate.net

Table 2: Findings from Chorioallantoic Membrane (CAM) Assays with this compound

| Assay Type | Key Findings | Citations |

|---|---|---|

| Angiogenesis Inhibition | Significantly inhibited neovessel formation. | nih.gov |

| Inhibition of Induced Angiogenesis | Inhibited PMA-induced new blood vessel formation. | researchgate.net |

Animal models are indispensable for studying adult neurogenesis in vivo, allowing researchers to investigate how compounds affect the proliferation of neural progenitor cells within the primary neurogenic niches of the adult brain: the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus.

While no in vivo studies focusing specifically on this compound for neurogenesis were found in the provided search results, research on other 12-deoxyphorbols illustrates the methodologies employed. researchgate.netnih.govnih.govfrontiersin.orgus.escsic.es These studies show that treatment with certain 12-deoxyphorbols can induce the proliferation of NPCs in the DG and SVZ of adult mice. researchgate.netnih.govnih.gov

The experimental approach often involves the administration of the compound to the animals, for example, through intracerebroventricular or non-invasive intranasal routes. csic.esus.es To label and track newly formed cells, the animals are often co-injected with Bromodeoxyuridine (BrdU), a synthetic analog of thymidine (B127349) that incorporates into the DNA of dividing cells. Following a set period, the brain tissue is collected and analyzed using immunohistochemistry to identify the BrdU-positive cells and assess their phenotype. This allows for the quantification of cell proliferation in the neurogenic regions. nih.gov

Studies on related 12-deoxyphorbols, such as prostratin and ER272, have demonstrated that these compounds can increase NPC proliferation in these brain regions in a PKC-dependent manner. nih.govnih.govfrontiersin.orgcsic.es This line of research suggests that activating PKC with non-tumorigenic 12-deoxyphorbols could be a promising strategy to expand the endogenous NPC population and promote neuronal renewal. researchgate.netnih.govnih.govoup.com

Future Research Directions

Elucidation of Undiscovered Molecular Targets

While Protein Kinase C (PKC) is a primary target for phorbol (B1677699) esters, research indicates that their biological activities are not mediated exclusively through this interaction. The pursuit of non-PKC targets for 12-Deoxyphorbol 13-palmitate and its analogs, such as prostratin (B1679730) (12-Deoxyphorbol 13-acetate), is a critical frontier. spandidos-publications.compnas.org

A landmark study successfully employed a photo-affinity labeling approach to identify Apolipoprotein L2 (APOL2), an endoplasmic reticulum-rich protein, as a direct molecular target of this compound. researchgate.net This discovery was pivotal, linking the compound to the alleviation of liver fibrosis through a novel APOL2–SERCA2–PERK–HES1 signaling pathway, independent of its PKC activity. targetmol.comresearchgate.net

Furthermore, studies on the closely related analog prostratin suggest other potential non-PKC targets that warrant investigation for this compound. Mechanistic studies have revealed that prostratin can inhibit chemokine receptor type 4 (CXCR4) expression through the downregulation of salt-inducible kinase (SIK)-3, presenting SIK3 as a novel drug target. spandidos-publications.com Given that this compound is also known to inhibit angiogenesis via the VEGFR-2 signaling pathway, direct and indirect interactions with targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are also an area of active investigation. scispace.comnih.gov The identification of these undiscovered targets is crucial for explaining the compound's diverse pharmacological profile and for developing new therapeutic strategies. researchgate.net

Advanced Molecular Chemistry and Docking Analyses for Ligand-Protein Interactions

Computational docking studies are instrumental in predicting and analyzing the binding interactions between this compound and its protein targets. researchgate.net These analyses provide insights into binding affinities and the specific orientation of the ligand within the active site of a protein, laying the groundwork for the design of more efficient and less toxic derivatives. researchgate.netmdpi.com

Molecular docking simulations have explored the interaction of this compound with several key proteins implicated in various diseases. For instance, its potential as an antihyperlipidemic agent was assessed by docking it with HMG-CoA Reductase, a critical enzyme in cholesterol synthesis. researchgate.netresearchgate.net In the context of cancer therapy, docking studies have been performed against VEGFR-2 to understand its anti-angiogenic effects. scispace.combiorxiv.org These computational approaches are essential for exploring how the molecule interacts with cellular components and for guiding further experimental validation. mdpi.com

| Target Protein | PDB ID | Research Context | Key Findings | Citations |

| HMG-CoA Reductase | 1HWK | Antihyperlipidemic Potential | Showed strong binding affinity, suggesting a potential role in cholesterol regulation. | researchgate.net, researchgate.net |

| VEGFR-2 | 3EZV | Anti-Angiogenesis / Cancer | Docking analysis supports its role as an inhibitor of the VEGFR-2 signaling pathway. | biorxiv.org, scispace.com |

| Cyclin-dependent kinase-2 (CDK-2) | - | Anti-cancer Agent Screening | Screened for potential inhibitory activity as part of a broader analysis of phytochemicals. | biorxiv.org |

| Human Topoisomerase IIα | - | Anti-cancer Agent Screening | Investigated as a potential target for cancer therapy. | biorxiv.org |

Exploration of Epigenetic Modulation Mechanisms

The ability of this compound to modulate cellular processes extends to the regulation of gene expression, a key aspect of its anticancer activity. While direct epigenetic modifications like DNA methylation have not been the primary focus of studies to date, significant research has demonstrated its influence on the expression levels and activity of critical transcription factors and their downstream target genes.

In human gastric cancer BGC823 cells, treatment with this compound led to the downregulation of the transcription factor NF-κB and its anti-apoptotic target gene Bcl-2. nih.gov Concurrently, it induced the upregulation of the pro-apoptotic protein Bax and tumor suppressor proteins p53 and p21. nih.gov

Furthermore, in breast cancer MCF-7 cells, the compound was found to inhibit the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). spandidos-publications.com It achieved this by blocking the nuclear entry of HIF-1α and interfering with the PI3K/Akt/mTOR signaling pathway, which regulates HIF-1α at the protein level. spandidos-publications.com The modulation of these powerful transcription factors highlights a significant mechanism by which this compound exerts its therapeutic effects and represents a promising avenue for future research into its influence on gene regulatory networks.

Development of Novel Research Probes and Tools Based on this compound Scaffold

The unique chemical structure of this compound makes it an excellent scaffold for the synthesis of novel chemical probes and research tools. These tools are invaluable for identifying new molecular targets and elucidating complex biological pathways.

A prime example is the development of a clickable, photo-affinity probe derived from this compound (DP). researchgate.net In this work, researchers modified the 20-OH group of the molecule to create DP-PT, a probe containing both a diazirine for photo-crosslinking and an alkyne tag for click chemistry. researchgate.net This sophisticated tool enabled the covalent capture of binding partners in their native biological environment, leading directly to the identification of APOL2 as a novel target in liver fibrosis. researchgate.net This "target-fishing" method is a powerful strategy for discovering previously unknown ligand-protein interactions. researchgate.net

Furthermore, the development of synthetic analogs of the related compound prostratin with up to 100-fold greater potency demonstrates the potential for modifying the 12-deoxyphorbol backbone to create more potent and selective biological modulators. pnas.org Synthesizing derivatives of this compound itself could yield novel research probes with enhanced properties for studying cellular signaling, from imaging protein localization to identifying new therapeutic targets. researchgate.netfrontiersin.org

常见问题

Basic: How does DP inhibit VEGF expression in breast cancer cells, and what methodologies are used to validate this effect?

DP suppresses vascular endothelial growth factor (VEGF) in MCF-7 cells through dual mechanisms:

- Transcriptional inhibition : DP reduces VEGF mRNA levels, as shown by RT-qPCR analysis (normalized via the 2-ΔΔCt method) .

- Post-transcriptional regulation : DP decreases VEGF protein secretion, quantified via ELISA under hypoxic conditions (simulated using CoCl₂) .

Mechanistically, DP disrupts the PI3K/Akt/mTOR pathway, inhibiting phosphorylation of PI3K, Akt, and mTOR, which are critical for VEGF upregulation .

Basic: What experimental approaches are used to assess DP’s cytotoxic effects on cancer cells?

- MTT assay : DP reduces MCF-7 cell viability in a concentration- (10–40 µM) and time-dependent (12–24 hours) manner. At 40 µM, viability drops to 26% after 24 hours .

- Hypoxia mimicry : CoCl₂ is employed to simulate hypoxia, ensuring relevance to tumor microenvironments .

- Controls : Normoxic and hypoxic controls are included to isolate hypoxia-specific effects .

Advanced: How does hypoxia simulation influence DP’s modulation of HIF-1α, and why does mRNA stability remain unaffected?

Under hypoxia (CoCl₂-induced), DP reduces HIF-1α protein levels (via Western blot) but does not alter its mRNA expression (RT-qPCR), indicating post-translational regulation . This aligns with studies showing HIF-1α degradation via proteasomal pathways or inhibited translation . Immunofluorescence confirms DP blocks HIF-1α nuclear translocation, critical for VEGF activation .

Advanced: What role do TSC1/TSC2 complexes play in DP’s anti-angiogenic activity?

DP upregulates TSC1/TSC2 protein levels , enhancing their tumor-suppressive activity. This inhibits mTORC1, reducing HIF-1α/VEGF signaling . Co-treatment with the PI3K inhibitor wortmannin reverses TSC1/TSC2 upregulation, confirming PI3K-dependence . RT-qPCR shows TSC1/TSC2 mRNA levels remain stable, suggesting post-translational stabilization .

Advanced: How do DP’s mechanisms differ between breast cancer (MCF-7) and gastric cancer (BGC823) models?

- Breast cancer : DP targets angiogenesis via VEGF/HIF-1α and PI3K/Akt/mTOR pathways .

- Gastric cancer : DP induces G2-M cell cycle arrest by downregulating cdc2/cyclin B and p-chk1, validated via flow cytometry and Western blot .

This divergence highlights tissue-specific signaling vulnerabilities.

Advanced: What evidence supports DP’s anti-fibrotic effects in liver disease, and how does this intersect with its anticancer activity?

DP inhibits the APOL2–SERCA2–PERK–HES1 pathway in hepatic stellate cells, reducing collagen deposition (in vivo models) . This mechanism is distinct from its anticancer role but underscores DP’s pleiotropic signaling modulation. Cross-disciplinary studies suggest shared pathways (e.g., PI3K) may explain dual efficacy .

Experimental Design: What challenges arise when studying DP’s impact on the PI3K/Akt/mTOR pathway?

- Crosstalk complexity : PI3K/Akt/mTOR interacts with RAS/ERK and NF-κB pathways, complicating mechanistic isolation .

- Inhibitor specificity : Wortmannin (PI3K inhibitor) is used to validate pathway dependence, but off-target effects require careful dose titration .

- Hypoxia variability : CoCl₂ concentrations must be standardized to avoid cytotoxicity unrelated to HIF-1α .

Data Interpretation: How should researchers address contradictions in DP’s regulation of HIF-1α at mRNA vs. protein levels?

While DP reduces HIF-1α protein (Western blot) but not mRNA (RT-qPCR), this reflects HIF-1α’s post-translational regulation . Key considerations:

- Protein synthesis assays : Incorporate puromycin labeling to measure de novo HIF-1α synthesis .

- Ubiquitination studies : Use MG132 (proteasome inhibitor) to assess HIF-1α degradation rates .

Comparative Pharmacology: How does DP’s structure-activity relationship differ from other phorbol esters?

DP’s 13-palmitate group confers unique target selectivity compared to prostratin (13-acetate) or phorbol 12-myristate 13-acetate (PMA). Unlike PMA, DP lacks tumor-promoting activity, likely due to reduced PKC activation . Molecular docking studies suggest palmitate enhances binding to PI3K over PKC isoforms .

Translational Relevance: What preclinical evidence supports DP’s potential for combination therapies?

- Synergy with anti-angiogenics : DP enhances bevacizumab’s efficacy in xenograft models by dual VEGF suppression .

- Chemoresistance mitigation : DP reverses paclitaxel resistance in MCF-7 cells via TSC1/2-mediated mTOR inhibition .

Dose escalation studies are needed to assess toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。